molecular formula C9H11NO2 B15082665 (1E)-1-(3-methoxyphenyl)ethanone oxime

(1E)-1-(3-methoxyphenyl)ethanone oxime

Cat. No.: B15082665
M. Wt: 165.19 g/mol
InChI Key: PHQAPZHVNJXUSH-JXMROGBWSA-N
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Description

(1E)-1-(3-methoxyphenyl)ethanone oxime is an organic compound characterized by the presence of an oxime functional group attached to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3-methoxyphenyl)ethanone oxime typically involves the reaction of (1E)-1-(3-methoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-product formation and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3-methoxyphenyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(1E)-1-(3-methoxyphenyl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-1-(3-methoxyphenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxy group on the phenyl ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(3,4-dimethoxyphenyl)ethanone oxime: Similar structure with an additional methoxy group, leading to different chemical properties and reactivity.

    (1E)-1-(4-methoxyphenyl)ethanone oxime: Lacks the ortho-methoxy group, resulting in distinct steric and electronic effects.

Uniqueness

(1E)-1-(3-methoxyphenyl)ethanone oxime is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for selective interactions with molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(NE)-N-[1-(3-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-4-3-5-9(6-8)12-2/h3-6,11H,1-2H3/b10-7+

InChI Key

PHQAPZHVNJXUSH-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)OC

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)OC

Origin of Product

United States

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